acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate
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Overview
Description
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate is a complex compound that features a ruthenium center coordinated with acetonitrile, a pyridine derivative, and hexafluorophosphate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium(III) chloride hydrate (RuCl3·xH2O) as the starting material. The reaction is carried out in the presence of acetonitrile and the pyridine derivative, followed by the addition of hexafluorophosphate salts to form the final complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and solvents is crucial to avoid contamination and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of acetonitrile and other ligands.
Reduction: The compound can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state species. Substitution reactions result in the exchange of ligands, leading to new ruthenium complexes with different properties .
Scientific Research Applications
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate has several scientific research applications:
Materials Science: It is employed in the development of advanced materials, such as conductive polymers and coordination polymers, due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Photochemistry: It is used in photochemical studies to understand light-induced electron transfer processes and develop new photochemical devices.
Mechanism of Action
The mechanism of action of acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate involves the coordination of ligands to the ruthenium center, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the ruthenium center can activate substrates through coordination, leading to the desired chemical reaction .
Comparison with Similar Compounds
Similar Compounds
Ruthenium(III)–pyridine complex: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Ruthenium(II)–bipyridine complex: Another related compound with bipyridine ligands, often used in photochemical and electrochemical studies.
Ruthenium(III) acetylacetonate: A well-known ruthenium complex used in various catalytic applications.
Uniqueness
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate is unique due to its specific combination of ligands, which impart distinct electronic and steric properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and medicinal chemistry .
Properties
Molecular Formula |
C38H42F12N8P2Ru |
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Molecular Weight |
1001.8 g/mol |
IUPAC Name |
acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate |
InChI |
InChI=1S/2C17H18N3.2C2H3N.2F6P.Ru/c2*1-13-10-14(2)17(15(3)11-13)20-9-8-19(12-20)16-6-4-5-7-18-16;2*1-2-3;2*1-7(2,3,4,5)6;/h2*4-12H,1-3H3;2*1H3;;;/q2*-1;;;2*-1;+4 |
InChI Key |
YKHARCFAMZXPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=CC=CC=N3)C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=CC=CC=N3)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+4] |
Origin of Product |
United States |
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